N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
This compound features a tetrazole core (1H-1,2,3,4-tetrazol-5-yl) substituted with a 3-methoxyphenyl group at position 1. A sulfanylacetamide bridge links this heterocycle to a 3,4-dimethoxyphenyl moiety. The tetrazole ring, known for metabolic stability and hydrogen-bonding capacity, distinguishes it from triazole-based analogs .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-25-14-6-4-5-13(10-14)23-18(20-21-22-23)28-11-17(24)19-12-7-8-15(26-2)16(9-12)27-3/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASBGQJSVKUSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group, a tetrazole moiety, and a sulfanyl acetamide backbone. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Studies suggest that compounds containing tetrazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings enhance cytotoxicity, potentially through apoptosis induction in cancer cells .
- Antibacterial Properties : The compound may also demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown that similar compounds exhibit significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases .
Antitumor Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A431 | < 10 | |
| Similar Tetrazole Derivative | Jurkat | 1.98 ± 1.22 |
The above table summarizes the cytotoxic effects observed in laboratory studies. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness.
Antibacterial Activity
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 5 | |
| Benzimidazole Derivative | S. aureus | 2 |
The minimum inhibitory concentration (MIC) reflects the potency of the compound against bacterial pathogens. These findings suggest that modifications in the chemical structure can lead to enhanced antibacterial properties.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:
- Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines using MTT assays. Results indicated that specific structural modifications significantly increased cytotoxicity compared to standard treatments like doxorubicin .
- Antibacterial Testing : In vitro assessments showed that certain derivatives exhibited stronger antibacterial effects than conventional antibiotics. The presence of methoxy groups in the phenyl rings was particularly noted for enhancing activity against resistant strains .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Sulfanyl Acetamide Derivatives
Core Heterocycle Differences
- Tetrazole vs. Triazole: The tetrazole ring in the target compound lacks the nitrogen atom at position 4 found in triazoles, which may reduce susceptibility to oxidative metabolism.
- Quinazolinone Derivatives: Compounds like 477318-83-5 (Table 1) replace the heterocycle with a quinazolinone core, which introduces a ketone group. This structural shift likely alters binding modes and solubility profiles .
Substituent Effects
- Methoxy vs.
- Phenoxymethyl vs. Furan-2-yl: The phenoxymethyl group in ’s triazole derivative adds steric bulk, possibly hindering binding in compact active sites, whereas furan-2-yl () introduces planar rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
